molecular formula C17H13N5OS B278348 4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide

4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide

Cat. No. B278348
M. Wt: 335.4 g/mol
InChI Key: QDWJIJDBNMIMBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.

Mechanism of Action

4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK) pathway, which plays a critical role in B-cell receptor signaling. By inhibiting this pathway, 4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide blocks the activation and proliferation of B-cells, which are often involved in the development and progression of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also demonstrated good tissue penetration and distribution, with high concentrations in lymphoid tissues. In preclinical studies, 4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has been well-tolerated and has shown minimal toxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is its selective inhibition of the BTK pathway, which reduces the risk of off-target effects. 4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has also shown good efficacy in preclinical studies, making it a promising candidate for further development. However, as with any experimental drug, there are limitations to its use in lab experiments, including the need for appropriate controls and the potential for variability in results due to differences in experimental conditions.

Future Directions

There are several potential future directions for the development of 4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide. One area of interest is its use in combination with other drugs or therapies, such as chemotherapy or immunotherapy. Another potential direction is the exploration of its use in other types of cancer or autoimmune diseases. Additionally, further studies are needed to better understand the mechanism of action of 4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide and its potential long-term effects.

Synthesis Methods

The synthesis of 4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide involves several steps, starting with the reaction of 4-amino-N-methylbenzamide with 2-chloro-5-nitrobenzoic acid to form 4-amino-N-methyl-5-nitrobenzamide. This compound is then reduced with palladium on carbon to obtain 4-amino-N-methyl-5-aminobenzamide, which is further reacted with 4-(6-amino-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenylboronic acid to form 4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide.

Scientific Research Applications

4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has been extensively studied in preclinical models of cancer and autoimmune diseases. It has shown promising results in inhibiting the growth and proliferation of various cancer cells, including B-cell lymphomas, acute myeloid leukemia, and multiple myeloma. 4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has also been shown to be effective in reducing the symptoms of autoimmune diseases such as rheumatoid arthritis and lupus.

properties

Molecular Formula

C17H13N5OS

Molecular Weight

335.4 g/mol

IUPAC Name

4-methyl-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

InChI

InChI=1S/C17H13N5OS/c1-11-2-4-12(5-3-11)15(23)19-14-8-6-13(7-9-14)16-21-22-10-18-20-17(22)24-16/h2-10H,1H3,(H,19,23)

InChI Key

QDWJIJDBNMIMBH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3

Origin of Product

United States

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